molecular formula C17H21ClN4O4 B2533918 1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione CAS No. 2034434-34-7

1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione

Cat. No.: B2533918
CAS No.: 2034434-34-7
M. Wt: 380.83
InChI Key: UORDEFWKCKZELE-UHFFFAOYSA-N
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Description

1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a synthetic organic compound. Due to its distinctive structure, the compound garners interest in various fields such as chemistry, biology, and medicine. As a complex molecule, it demonstrates intriguing chemical properties and biological activities, making it a subject of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione involves multiple steps, typically starting with commercially available precursors. The process may involve reactions such as nucleophilic substitution, carbonylation, and cyclization under controlled conditions. Critical factors such as temperature, pressure, and solvent choice are optimized to achieve the desired yield and purity.

Industrial Production Methods: In industrial settings, the compound's production scales up using flow chemistry or batch processes. These methods prioritize efficiency, cost-effectiveness, and environmental sustainability. The use of automation and continuous flow reactors enhances reproducibility and safety, especially in handling reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Reduction: Reducing agents can convert carbonyl groups into alcohols or other derivatives.

  • Substitution: Nucleophilic or electrophilic substitutions can modify the pyridine or piperidine rings.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate or chromium trioxide.

  • Reduction: Sodium borohydride or lithium aluminium hydride are typical reducing agents.

  • Substitution: Reagents such as halogenating agents, nucleophiles, or electrophiles facilitate these reactions.

Major Products Formed: The reactions yield a variety of products, including alcohol derivatives, reduced forms of the compound, or substituted versions with altered electronic properties. Each product's formation depends on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione finds applications in:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Investigated for its potential role in modulating biological pathways and as a lead compound in drug discovery.

  • Medicine: Explored for therapeutic potentials, such as anti-inflammatory or anticancer activities.

  • Industry: Applied in the development of novel materials or as a catalyst in specific industrial processes.

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level with specific biological targets. It may bind to receptors, enzymes, or other proteins, influencing cellular pathways and physiological processes. The pathways affected depend on the compound's structure and functional groups, determining its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

  • 1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-methylpiperazine-2,3-dione

  • 1-(3-((3-Fluoropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione

  • 1-(3-((3-Bromopyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione

By understanding and leveraging its distinct characteristics, scientists and industries continue to uncover new applications and benefits of this intriguing compound.

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-4-ethylpiperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O4/c1-2-20-8-9-22(16(24)15(20)23)17(25)21-7-3-4-12(11-21)26-14-5-6-19-10-13(14)18/h5-6,10,12H,2-4,7-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORDEFWKCKZELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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